1-Indanone oxime

Description

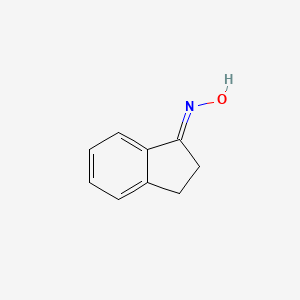

Structure

2D Structure

3D Structure

Properties

CAS No. |

68253-35-0 |

|---|---|

Molecular Formula |

C9H9NO |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

(NE)-N-(2,3-dihydroinden-1-ylidene)hydroxylamine |

InChI |

InChI=1S/C9H9NO/c11-10-9-6-5-7-3-1-2-4-8(7)9/h1-4,11H,5-6H2/b10-9+ |

InChI Key |

ATEGUFMEFAGONB-MDZDMXLPSA-N |

SMILES |

C1CC(=NO)C2=CC=CC=C21 |

Isomeric SMILES |

C1C/C(=N\O)/C2=CC=CC=C21 |

Canonical SMILES |

C1CC(=NO)C2=CC=CC=C21 |

Other CAS No. |

3349-60-8 68253-35-0 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Applications

1-Indanone oxime and its derivatives have shown significant potential in medicinal chemistry, particularly in the following areas:

- Antiviral Activity : Recent studies have demonstrated that certain 1-indanone derivatives exhibit protective activities against various plant viruses, such as cucumber mosaic virus (CMV) and tomato spotted wilt virus (TSWV). For instance, a novel derivative was found to have an effective concentration (EC50) of 140.5 mg/L against pepper mild mottle virus (PMMoV), outperforming traditional antiviral agents like ninanmycin .

- Anticancer Properties : Research indicates that 1-indanone derivatives can act as anticancer agents. They have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds derived from this compound have shown promising results in inhibiting the growth of breast cancer cells .

- Neuroprotective Effects : Some derivatives of this compound are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. Studies have reported that these compounds can inhibit cholinesterase enzymes, which are implicated in Alzheimer's pathology, thereby enhancing cholinergic neurotransmission .

Agricultural Applications

The agricultural sector has also benefited from the application of this compound:

- Pesticides and Herbicides : Compounds derived from this compound are being explored as potential insecticides and herbicides. Their ability to disrupt pest physiology makes them candidates for developing environmentally friendly pest control solutions .

- Plant Immune Activators : The antiviral properties of certain 1-indanone derivatives position them as immune activators in plants. By inducing defense mechanisms against viral infections, they can help mitigate crop losses caused by viral pathogens .

Case Study 1: Antiviral Efficacy

A study published in 2023 evaluated a series of novel 1-indanone derivatives for their antiviral efficacy against several plant viruses. The results showed that most compounds exhibited good protective activities, with one compound achieving an EC50 value significantly lower than conventional treatments .

| Compound | Virus Targeted | EC50 (mg/L) |

|---|---|---|

| Compound 27 | PMMoV | 140.5 |

| Ninanmycin | PMMoV | 245.6 |

Case Study 2: Neuroprotective Activity

Research conducted on the inhibition of acetylcholinesterase by 1-indanone derivatives indicated that some compounds exhibit IC50 values in the nanomolar range, showcasing their potential as therapeutic agents for Alzheimer's disease .

| Compound | IC50 (nM) | Activity |

|---|---|---|

| Compound A | 14.8 | Cholinesterase Inhibition |

| Compound B | 18.6 | Cholinesterase Inhibition |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

| Compound | Structure | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 1-Indanone oxime | Bicyclic oxime | 147.17 | 146.5–150.0 (E-isomer) | Oxime, fused aromatic |

| 1-Tetralone oxime | Bicyclic oxime (6-membered) | 161.20 | Not reported | Oxime, fused cyclohexane |

| Camphor oxime | Tricyclic oxime | 167.24 | 118–120 | Oxime, bicyclic terpene |

| Acetophenone oxime | Monocyclic oxime | 135.16 | 58–60 | Oxime, phenyl ketone |

- Key Insights: this compound’s bicyclic system confers rigidity compared to monocyclic acetophenone oxime, enhancing stereochemical stability in reactions like Beckmann rearrangements . The E/Z isomer ratio (7:1) and distinct Rf values (0.33 for E-isomer) differentiate it from camphor oxime derivatives, which exhibit higher symmetry .

Pharmacokinetic and Mechanistic Differences

- Environmental Sensitivity: Unlike acetophenone oxime, this compound’s bioactivity is less influenced by solvent polarity due to its rigid bicyclic structure .

Preparation Methods

Direct Oximation Using Hydroxylamine Hydrochloride

The most prevalent method for synthesizing 1-indanone oxime involves the condensation of 1-indanone with hydroxylamine hydrochloride under basic or pyridine-mediated conditions.

Basic Conditions with Sodium Hydroxide

In a protocol optimized by Lee et al., 1-indanone (10 mmol) is reacted with hydroxylamine hydrochloride (1.05 equiv) in methanol at −10°C, followed by dropwise addition of 4 N NaOH. The mixture is stirred at room temperature for 40–150 minutes, yielding 95% of this compound as a mixture of cis- and trans-isomers. Key advantages include:

Pyridine-Mediated Conditions

An alternative approach from Organic Syntheses employs pyridine as both solvent and base. 1-Indanone (100 mmol) and hydroxylamine hydrochloride (1.05 equiv) are stirred in pyridine at 50°C for 20 minutes, followed by concentration and extraction with ethyl acetate. This method achieves a 94% yield of this compound with simplified workup.

Table 1: Comparison of Direct Oximation Methods

| Condition | Base/Solvent | Temperature | Time | Yield | Isomer Ratio |

|---|---|---|---|---|---|

| Basic | NaOH/MeOH | −10°C → rt | 40–150 min | 95% | cis:trans ≈ 1:1 |

| Pyridine | Pyridine | 50°C | 20 min | 94% | Not reported |

Transoximation from Acetone Oxime

Transoximation offers an alternative route, leveraging acetone oxime as the oxime donor in acidic media. Imaizumi et al. demonstrated this method using bismuth catalysts (BiBr₃ and Bi(OTf)₃) in acetone/water.

Mechanistic Insights into Oximation

The oximation mechanism proceeds via nucleophilic attack of hydroxylamine on the carbonyl group, followed by dehydration.

Optimization of Reaction Parameters

Analytical Characterization

This compound is characterized by:

Q & A

Q. Resolution Strategy :

Control Experiments : Repeat reactions under inert atmospheres to exclude moisture-induced side reactions .

Kinetic Analysis : Use time-resolved NMR to track intermediate species .

Computational Modeling : Compare activation energies of competing pathways using DFT calculations .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Q. Answer :

Q. Pitfall Avoidance :

- Avoid over-interpreting UV-Vis data, as conjugated systems in oximes may exhibit solvent-dependent shifts .

Advanced: How does substituent position on the indanone ring affect the stability of its oxime derivatives?

Q. Answer :

Q. Experimental Design :

Synthesis : Prepare derivatives with varying substituents (e.g., –NO₂, –OCH₃) .

Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen .

Comparative Kinetics : Monitor oxime degradation rates via HPLC .

Basic: What are the storage and handling protocols for this compound to ensure experimental reproducibility?

Q. Answer :

- Storage : +5°C in airtight, light-resistant containers to prevent hydrolysis .

- Handling : Use anhydrous solvents (e.g., dried THF) to avoid moisture-induced side reactions .

- Stability Testing : Conduct periodic FT-IR checks to detect carbonyl regeneration (indicative of oxime decomposition) .

Advanced: How can computational methods predict the reactivity of this compound in novel catalytic systems?

Q. Answer :

- Molecular Dynamics (MD) : Simulate solvent effects on transition states .

- Docking Studies : Model interactions between oxime and enzyme active sites (e.g., cytochrome P450) for biocatalytic applications .

- Machine Learning : Train models on existing kinetic data to predict optimal catalysts (e.g., transition-metal complexes) .

Validation : Cross-check computational predictions with experimental TOF (turnover frequency) measurements .

Basic: What statistical approaches are recommended for analyzing dose-response data in pharmacological studies of this compound derivatives?

Q. Answer :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to determine IC₅₀ values .

- Error Analysis : Calculate standard deviations across triplicate trials; use ANOVA to compare efficacy across derivatives .

- Data Presentation : Use scatter plots with error bars and 95% confidence intervals in graphical abstracts .

Advanced: How can isotopic labeling (e.g., ¹⁵N) clarify mechanistic pathways in this compound transformations?

Q. Answer :

Q. Synthetic Protocol :

Use ¹⁵N-hydroxylamine hydrochloride for oximation .

Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Basic: What are the ethical guidelines for reporting negative results in this compound research?

Q. Answer :

- Transparency : Disclose failed synthetic attempts (e.g., unexpected polymerization) in supplementary materials .

- Contextualization : Explain how negative results inform revised hypotheses (e.g., catalyst incompatibility) .

- Data Archiving : Upload raw spectra and reaction logs to repositories like Zenodo for peer validation .

Advanced: How can interdisciplinary approaches (e.g., organometallic chemistry) expand the applications of this compound?

Q. Answer :

Q. Collaborative Framework :

Partner with computational chemists to screen ligand-metal interactions .

Validate hybrid materials via BET surface area analysis and X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.